![molecular formula C22H18FN5OS2 B2753644 N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954663-29-7](/img/structure/B2753644.png)
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18FN5OS2 and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibitory Activity and Anticancer Properties
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : Modifications of heterocyclic analogues have been explored to improve metabolic stability and efficacy in inhibiting PI3Kα and mTOR, crucial for cancer therapy. For instance, imidazopyridazine derivatives exhibited comparable in vitro potency and in vivo efficacy to initial compounds, with minimized deacetylation, indicating a potential pathway to enhance drug stability and therapeutic effect (Stec et al., 2011).
Anticancer Activity against Lung Cancer : Novel fluoro-substituted benzo[b]pyran derivatives have shown promising anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This underscores the potential of structurally novel compounds in oncology (Hammam et al., 2005).
Src Kinase Inhibition : N-benzyl substituted acetamide derivatives with thiazole replacing the pyridine ring have been synthesized and evaluated for Src kinase inhibitory activities. These compounds have shown potential in inhibiting cell proliferation in various cancer cell lines, indicating their utility in designing new cancer therapies (Fallah-Tafti et al., 2011).
Synthesis and Evaluation of Heterocyclic Compounds
Heterocyclic Synthesis : Research has also focused on synthesizing new classes of heterocyclic compounds with potential biological activities. For example, novel synthesis approaches have led to the creation of pyridine, pyridazine, and other fused azines with potential applications in medicinal chemistry and drug discovery (Ibrahim & Behbehani, 2014).
Photovoltaic Efficiency and Molecular Docking : Some studies have explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, highlighting the interdisciplinary applications of these compounds beyond traditional therapeutic areas (Mary et al., 2020).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS2/c1-13-5-6-16(10-17(13)23)26-19(29)12-30-20-8-7-18(27-28-20)21-14(2)25-22(31-21)15-4-3-9-24-11-15/h3-11H,12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDVCYMCRAAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.